molecular formula C9H8N2O B1589343 3-aminoquinolin-2(1H)-one CAS No. 5873-00-7

3-aminoquinolin-2(1H)-one

Cat. No. B1589343
CAS RN: 5873-00-7
M. Wt: 160.17 g/mol
InChI Key: KWMUSDDZNYHIBR-UHFFFAOYSA-N
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Description

3-aminoquinolin-2(1H)-one is a chemical compound that has been synthesized by the palladium-catalyzed C–N coupling reaction . It is a derivative of quinoline .


Synthesis Analysis

The synthesis of this compound involves a palladium-catalyzed C–N coupling reaction. This process starts from 3-bromoquinolin-2-(1H)-ones and uses various nucleophiles including amines, amides, sulfonamides, carbamates, and ureas . Another synthesis method involves the reaction of 3-chloroquinoline-2,4(1H,3H)-diones with primary alkyl or arylamines in dimethylformamide .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the palladium-catalyzed C–N coupling reaction . This reaction starts from 3-bromoquinolin-2-(1H)-ones and involves various nucleophiles .

Scientific Research Applications

Anticancer Activity

  • 3-aminoquinolin-2(1H)-one derivatives have been synthesized with significant anticancer activity. A study by Talaat et al. (2022) focused on the synthesis of oxazolo and oxazinoquinolinone derivatives from this compound, which exhibited strong antiproliferative effects against HepG-2 and MCF-7 cell lines, indicating potential as therapeutic agents in cancer treatment (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).

Fluorescent Sensing and Bioimaging

  • The compound has applications in developing fluorescent sensors for biological ions. Huang, Xu, & Qian (2014) reported using 8-aminoquinoline, a related compound, to construct fluorescent sensors for Fe(3+) ions in aqueous solutions and living cells, highlighting its utility in bioimaging and molecular biology research (Huang, Xu, & Qian, 2014).

Antimicrobial and Anti-Inflammatory Properties

  • Schiff base derivatives of this compound have been synthesized and evaluated for antimicrobial and anti-inflammatory properties. A study by Abhishek et al. (2014) demonstrated that these derivatives showed significant inhibitory activity against various bacterial strains and also displayed anti-inflammatory effects, suggesting potential applications in antimicrobial and anti-inflammatory therapies (Abhishek, Fern, Jennifer, & Pankaj, 2014).

Synthetic Chemistry and Molecular Design

  • In synthetic chemistry, this compound serves as a crucial intermediate for various chemical reactions. Funk et al. (2017) explored its behavior under Mannich and retro-Mannich reactions, providing insights into its nucleophilicity and potential applications in designing novel chemical entities (Funk, Motyka, Soural, Maloň, Koshino, Kusz, & Hlaváč, 2017).

Antiallergic Activity

  • Some analogs of this compound have demonstrated antiallergic activity. Research by Suzuki et al. (1977) on the synthesis of aminocarbostyrils, derivatives of this compound, revealed their potential use in treating allergic reactions (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977).

Safety and Hazards

The safety data sheet for a related compound, ethyl 3-aminoquinoline-2-carboxylate, indicates that it should be stored in a dark place, in an inert atmosphere, at 2-8°C . The signal word is “Warning”, and the hazard statement is H302 .

properties

IUPAC Name

3-amino-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMUSDDZNYHIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435576
Record name 3-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5873-00-7
Record name 3-Aminoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using the photocatalytic denitrogenation method to synthesize 3-aminoquinolin-2(1H)-ones compared to traditional methods?

A1: Traditional methods for adding an amine group to heteroaromatic systems can be challenging and limited in their scope. The photocatalytic denitrogenation method described in [] offers several advantages:

    Q2: What are the key components and conditions for the copper-catalyzed synthesis of 3-aminoquinolin-2(1H)-ones?

    A2: The research in [] details an efficient copper-catalyzed method for synthesizing 3-aminoquinolin-2(1H)-ones from readily available 3-bromoquinolinones. The key components and conditions include:

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